molecular formula C19H23N3O4 B7189483 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide

Cat. No.: B7189483
M. Wt: 357.4 g/mol
InChI Key: TZHHJWUXQDQFBS-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[44]nonan-9-yl)methyl]acetamide is a complex organic compound that belongs to the class of isochromenes and spiro compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isochromene Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Spiro Compound Formation: The spiro compound can be synthesized by reacting a suitable amine with a cyclic anhydride or lactone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the isochromene derivative with the spiro compound using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The isochromene ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-isochromen-1-one: A simpler isochromene derivative with potential biological activities.

    Spiro[4.4]nonane derivatives: Compounds with similar spiro structures that may have comparable chemical properties.

Uniqueness

What sets 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide apart is its combination of the isochromene and spiro structures, which may confer unique chemical and biological properties. This dual functionality could make it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-16(10-15-14-6-2-1-4-12(14)7-9-26-15)20-11-13-5-3-8-19(13)17(24)21-18(25)22-19/h1-2,4,6,13,15H,3,5,7-11H2,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHHJWUXQDQFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)CNC(=O)CC3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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